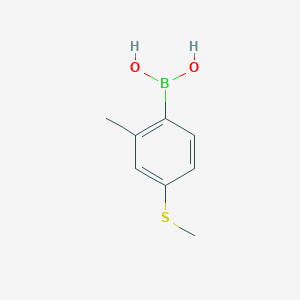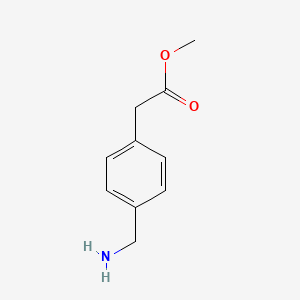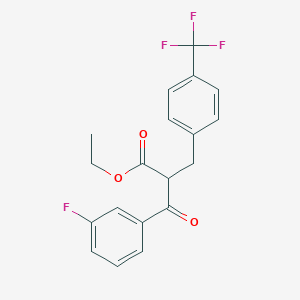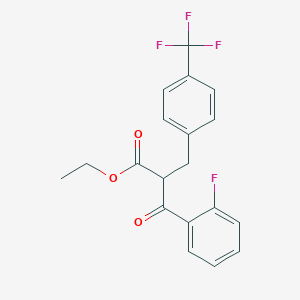
Methyl 4-(1,1-difluoroethyl)benzoate
Descripción general
Descripción
Methyl 4-(1,1-difluoroethyl)benzoate is a chemical compound with the molecular formula C10H10F2O2 . It contains a total of 24 atoms, including 10 hydrogen atoms, 10 carbon atoms, 2 oxygen atoms, and 2 fluorine atoms . The molecule contains a total of 24 bonds, including 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aromatic) .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a total of 24 bonds. These include 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aromatic) . The structure data file (SDF/MOL File) contains information about the atoms, bonds, connectivity, and coordinates of the molecule .Physical And Chemical Properties Analysis
This compound has a molecular weight of 200.18 g/mol . Other physical and chemical properties such as density, boiling point, and melting point are not available .Aplicaciones Científicas De Investigación
Chemical Transformation and Synthesis
Research has explored the interaction of various benzoates, including methyl 3,4-bis(trifluoroacetoxy)benzoate and others, with sulfur tetrafluoride in anhydrous hydrogen fluoride solution. This study led to the transformation of methyl 3,4-bis(trifluoroacetoxy)benzoate into methyl 3,4-bis(pentafluoroethoxy)benzoate, highlighting the potential of these compounds in chemical synthesis and modification (Gaidarzhy, Motnyak, & Kunshenko, 2020).
Vibrational Spectroscopy
Methyl benzoate has been studied as a model compound for developing new infrared (IR) pulse schemes, potentially applicable to biomolecules. The research involves anharmonic vibrational modes of methyl benzoate, calculated on different ab initio potential energy surfaces (PESs), using methods like vibrational self-consistent field (VSCF) (Maiti, 2014).
Hydrolysis and Saponification
A study on the hydrolysis and saponification of methyl benzoates, including variants like methyl 2,4,6-trimethylbenzoate, revealed a green, solvent-free procedure effective in partial hydrolysis or quantitative saponification of these compounds at high temperatures (Alemán, Boix, & Poliakoff, 1999).
Acylation Reactions
Methyl benzoate, activated by trifluoromethanesulfonic acid, can react with aromatic compounds to yield benzophenone derivatives. This process is significant in organic synthesis, offering a novel Friedel-Crafts acylation method (Hwang, Prakash, & Olah, 2000).
Spectral Analysis and Quantum Chemical Studies
(E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate has been synthesized and characterized, providing insights into its molecular structure, vibrational frequencies, and various chemical properties through spectroscopic and quantum chemical studies (Şahin, Şenöz, Tezcan, & Büyükgüngör, 2015).
Crystallography
Studies on compounds like methyl 4-(cyclohexylaminocarbonyl)benzoate, and its crystal structure, contribute to a deeper understanding of molecular interactions and crystal engineering (Jones & Kuś, 2004).
Precursor in Schiff Base Synthesis
Methyl 4-(4-aminostyryl) benzoate has been identified as a potential precursor in the synthesis of Schiff base derivatives, a crucial aspect in the development of various organic compounds (Mohamad, Hassan, & Yusoff, 2017).
Calorimetry and Thermodynamics
Research on methyl benzoate's enthalpy of formation provides essential data for understanding its energetics, which is critical in various fields like physical chemistry and material science (Roux, Temprado, Dávalos, Jiménez, Hosmane, & Liebman, 2002).
Safety and Hazards
The safety data sheet for a similar compound, Methyl benzoate, indicates that it is a combustible liquid and harmful if swallowed . It is also harmful to aquatic life . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and not eating, drinking, or smoking when using this product . In case of ingestion, it is advised to call a poison center or doctor . It is also recommended to wear protective gloves, eye protection, and face protection when handling this compound .
Mecanismo De Acción
Biochemical Pathways
It’s possible that this compound could interact with multiple pathways due to its complex structure . More research is needed to understand the downstream effects of these interactions.
Pharmacokinetics
Some general properties can be inferred from its molecular structure :
- Absorption : The compound is likely to have high gastrointestinal absorption due to its lipophilic nature .
- Distribution : It may be able to cross the blood-brain barrier due to its small size and lipophilicity .
- Metabolism : The compound could be metabolized by various enzymes, including CYP1A2 .
- Excretion : The route of excretion is unknown, but it could involve renal and hepatic pathways .
Análisis Bioquímico
Biochemical Properties
Methyl 4-(1,1-difluoroethyl)benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of the enzyme CYP1A2 . This interaction is crucial as CYP1A2 is involved in the metabolism of various drugs and xenobiotics. The inhibition of this enzyme by this compound can lead to altered metabolic pathways and affect the pharmacokinetics of co-administered drugs.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in oxidative stress response and apoptosis . This modulation can lead to changes in cell function, including increased resistance to oxidative damage and altered cell survival rates.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It acts as an enzyme inhibitor, particularly targeting CYP1A2 . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the metabolism of its substrates. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy and altered biochemical effects. Long-term studies have shown that the compound can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interaction with critical enzymes and proteins involved in cellular metabolism and detoxification.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as CYP1A2, which plays a role in its metabolism . The compound can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . This modulation can lead to changes in the production and utilization of various metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. This distribution pattern is crucial for its biochemical effects, as it determines the concentration of the compound at its site of action .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The compound’s activity and function can be influenced by its localization, as it may interact with different biomolecules in these compartments. Post-translational modifications and targeting signals can direct this compound to specific organelles, affecting its overall biochemical effects .
Propiedades
IUPAC Name |
methyl 4-(1,1-difluoroethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-10(11,12)8-5-3-7(4-6-8)9(13)14-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTHNOGPHKDFFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid](/img/structure/B3137920.png)
![2-[[4-[(4-iodophenyl)sulfamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B3137921.png)

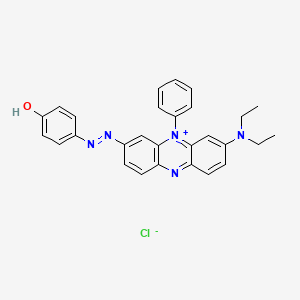

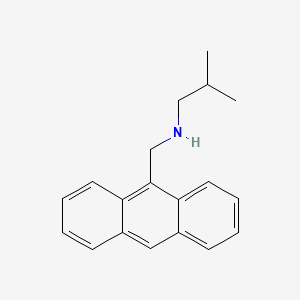
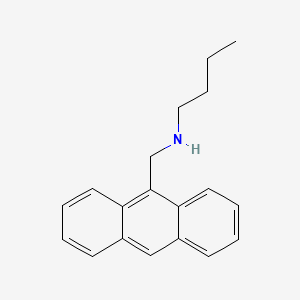
![4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B3137956.png)

